Benzodioxole-2-carboxamide (CAS 939-71-9): Distinct Biological Activity Profile Compared to 5-Substituted Regioisomer
Benzodioxole-2-carboxamide and its N-substituted derivatives exhibit a distinct biological activity profile that differentiates them from the more commonly studied 5-substituted regioisomer (1,3-benzodioxole-5-carboxamide). Specifically, carboxamide-containing compounds derived from the 2-position scaffold (compounds 2a and 2b) demonstrated measurable anticancer activity, in contrast to other benzodioxole derivatives (5a, 5b, 6a, 6b, 7a, 7b) that showed very weak or negligible activity [1]. Compound 2a, a derivative of the 2-carboxamide scaffold, reduced Hep3B liver cancer cell secretions of α-fetoprotein (α-FP) to 1625.8 ng/ml compared to 2519.17 ng/ml in untreated cells [1]. The 5-substituted regioisomer derivatives, while investigated in other studies for P2X receptor antagonism and MPO inhibition, did not demonstrate the same anticancer activity pattern [2][3]. This regioisomer-specific activity profile establishes the 2-carboxamide scaffold as a privileged structure for anticancer research applications.
| Evidence Dimension | α-fetoprotein (α-FP) secretion reduction in Hep3B liver cancer cells |
|---|---|
| Target Compound Data | Compound 2a reduced α-FP to 1625.8 ng/ml; Compound 2b reduced α-FP to 2340 ng/ml |
| Comparator Or Baseline | Untreated Hep3B cells: 2519.17 ng/ml |
| Quantified Difference | Compound 2a achieved 35.5% reduction; Compound 2b achieved 7.1% reduction |
| Conditions | Hep3B human liver cancer cell line; in vitro cell culture assay |
Why This Matters
This regioisomer-specific activity differentiates the 2-carboxamide scaffold from the 5-carboxamide scaffold for anticancer research applications.
- [1] Hawash M, et al. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Heterocyclic Communications. 2020;26(1):157-167. View Source
- [2] Mahmood A, et al. Therapeutic potentials and structure-activity relationship of 1,3-benzodioxole N-carbamothioyl carboxamide derivatives as selective and potent antagonists of P2X4 and P2X7 receptors. European Journal of Medicinal Chemistry. 2022;238:114434. View Source
- [3] Reversible Myeloperoxidase Inhibition by Benzodioxole Carboxamides: Insights from In Silico and InVitro Studies. Cell Biochemistry and Biophysics. 2025. View Source
